molecular formula C10H13NO2S B2808589 Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate CAS No. 439693-01-3

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Cat. No. B2808589
CAS RN: 439693-01-3
M. Wt: 211.28
InChI Key: PUMIJEPSMGVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate” is a chemical compound with the molecular formula C10H13NO2S. It has a molecular weight of 211.28 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . Unfortunately, specific details about its structure, such as bond lengths and angles, are not available in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate” are not fully detailed in the searched resources. The boiling point and other specific properties are not provided .

Safety and Hazards

“Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate” should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

methyl 2-amino-5-cyclobutylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)7-5-8(14-9(7)11)6-3-2-4-6/h5-6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIJEPSMGVTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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